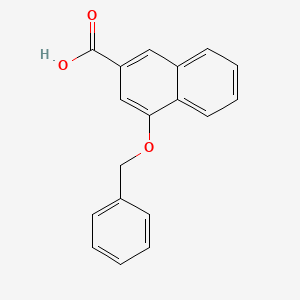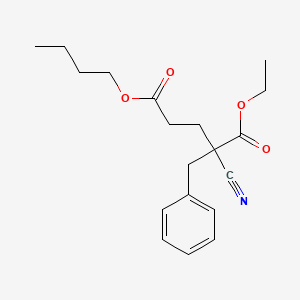
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is an organic compound with a complex structure that includes a butyl group, an ethyl group, a benzyl group, and a cyanopentanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-cyanopentanedioic acid with butanol and ethanol in the presence of a strong acid catalyst like sulfuric acid. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyanopentanedioate moiety is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Butyl 1-ethyl 2-benzyl-2-hydroxypentanedioate
- 5-Butyl 1-ethyl 2-benzyl-2-methylpentanedioate
- 5-Butyl 1-ethyl 2-benzyl-2-aminopentanedioate
Uniqueness
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is unique due to the presence of the cyanopentanedioate moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919536-07-5 |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
5-O-butyl 1-O-ethyl 2-benzyl-2-cyanopentanedioate |
InChI |
InChI=1S/C19H25NO4/c1-3-5-13-24-17(21)11-12-19(15-20,18(22)23-4-2)14-16-9-7-6-8-10-16/h6-10H,3-5,11-14H2,1-2H3 |
InChI-Schlüssel |
QHQBLYMHYSMQDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(CC1=CC=CC=C1)(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



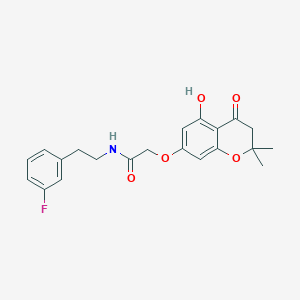
![(5R)-5-[Amino(phenyl)methyl]oxolan-2-one](/img/structure/B12626845.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)

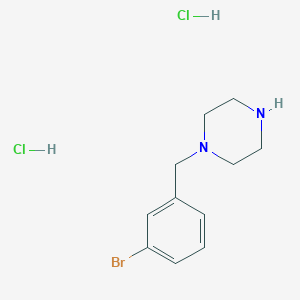
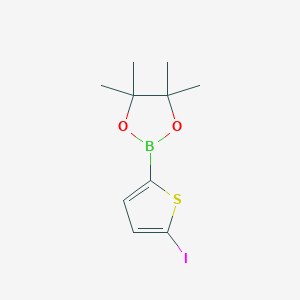

![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
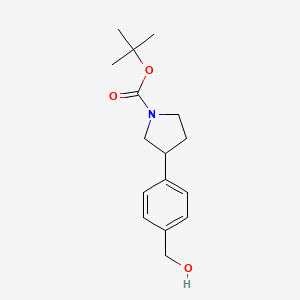
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
